molecular formula C17H19N5O4 B141499 O(6)-Benzyl-2'-deoxyguanosine CAS No. 129732-90-7

O(6)-Benzyl-2'-deoxyguanosine

Cat. No.: B141499
CAS No.: 129732-90-7
M. Wt: 357.4 g/mol
InChI Key: MTEDBOAIQUHDQD-YNEHKIRRSA-N
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Description

O(6)-Benzyl-2’-deoxyguanosine is a synthetic nucleoside analog derived from guanine. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective benzylation at the O(6) position. The general steps include:

  • Protection of the 3’- and 5’-hydroxyl groups using silyl or acyl protecting groups.
  • Benzylation of the O(6) position using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of O(6)-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: O(6)-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyl group, reverting to 2’-deoxyguanosine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2’-Deoxyguanosine.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

O(6)-Benzyl-2’-deoxyguanosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides.

    Biology: Employed in studies of DNA repair mechanisms and as a probe for investigating the interactions between DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair.

    Industry: Utilized in the development of novel pharmaceuticals and as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    O(6)-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group instead of a benzyl group.

    O(6)-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the O(6) position.

    O(6)-Phenyl-2’-deoxyguanosine: Features a phenyl group at the O(6) position.

Comparison: O(6)-Benzyl-2’-deoxyguanosine is unique due to the presence of the bulky benzyl group, which significantly affects its chemical reactivity and biological interactions. Compared to its methyl and ethyl counterparts, the benzyl group provides greater steric hindrance, leading to different reaction pathways and biological effects. The phenyl derivative, while similar in size, lacks the flexibility of the benzyl group, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDBOAIQUHDQD-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926478
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129732-90-7
Record name O(6)-Benzyl-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O(6)-Benzyl-2'-deoxyguanosine
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O(6)-Benzyl-2'-deoxyguanosine
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